3-fluoro-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
Description
The compound 3-fluoro-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a tetrahydroquinazolinone derivative featuring a benzamide moiety substituted with a fluorine atom at the 3-position. Its core structure includes a partially saturated quinazolinone ring system (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl) substituted at position 7 with a 4-methylphenyl group. The benzamide group is linked to the quinazolinone via an amide bond at position 2. This scaffold is of interest due to its structural similarity to bioactive molecules, particularly in medicinal and agrochemical research .
Properties
IUPAC Name |
3-fluoro-N-[7-(4-methylphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2/c1-13-5-7-14(8-6-13)16-10-19-18(20(27)11-16)12-24-22(25-19)26-21(28)15-3-2-4-17(23)9-15/h2-9,12,16H,10-11H2,1H3,(H,24,25,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKRRNKNUXCXLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide typically involves multiple steps. One common route starts with the acylation of 4-methylbenzene-1,3-diamine using benzoic anhydride. This reaction is carried out under controlled conditions to ensure selective acylation, yielding the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and better selectivity. The use of microreactors also facilitates the scaling up of the production process .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazolinone derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
3-fluoro-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article explores its applications, focusing on scientific research, potential therapeutic uses, and case studies that highlight its efficacy.
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a fluoro group, a tetrahydroquinazoline moiety, and a benzamide linkage. Its molecular formula is , and it exhibits properties that make it suitable for various biological applications.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound possess significant anticancer properties. They are believed to act as inhibitors of specific protein kinases involved in cancer cell proliferation. For instance, research has shown that modifications in the quinazoline structure can enhance selectivity and potency against various cancer cell lines .
Enzyme Modulation
The compound has been investigated for its ability to modulate enzymatic activity in various biological pathways. This modulation can affect cellular processes such as apoptosis and cell cycle regulation, making it a candidate for further development in cancer therapeutics .
Neuroprotective Effects
There is emerging evidence suggesting that derivatives of this compound may exhibit neuroprotective effects. Studies indicate potential benefits in models of neurodegenerative diseases by reducing oxidative stress and inflammation within neuronal cells .
Case Study 1: Anticancer Efficacy
A notable study evaluated the efficacy of a related compound in inhibiting the growth of breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating strong activity at low concentrations. This suggests that structural modifications similar to those found in this compound could yield promising anticancer agents .
Case Study 2: Neuroprotection in Animal Models
In preclinical trials involving animal models of Alzheimer’s disease, compounds with similar structures were shown to improve cognitive function and reduce amyloid plaque formation. These findings support the hypothesis that such compounds can cross the blood-brain barrier and exert protective effects on neuronal health .
Mechanism of Action
The mechanism of action of 3-fluoro-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Analogous Compounds
Key structural analogs differ in substituents on the benzamide ring and the tetrahydroquinazolinone core. Representative examples include:
*Calculated based on molecular formula C24H20FN3O2.
Key Observations:
Substituent Effects on Physicochemical Properties: The 3-fluoro substituent in the target compound increases electronegativity and may influence dipole-dipole interactions compared to the 3,5-dimethoxy analog, which enhances solubility due to polarity .
Synthetic Routes: Analogous compounds are synthesized via cyclocondensation of hydrazinecarbothioamides (e.g., describes triazole formation from hydrazides and isothiocyanates). However, the target compound likely requires specialized coupling of fluorinated benzoyl chloride to the tetrahydroquinazolinone amine .
Spectroscopic Characterization :
- IR Spectroscopy : The absence of C=O stretches (~1660–1680 cm⁻¹) in triazole derivatives (e.g., ) contrasts with the target compound, where the amide C=O is expected near 1650 cm⁻¹.
- ¹H NMR : Fluorine substituents induce complex splitting patterns. For example, highlights overlapping aromatic signals in 3-fluoro-N-(fluorophenyl)benzamides, suggesting similar challenges in resolving the target compound’s NMR spectrum .
Biological Activity
3-Fluoro-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Properties : The compound has been studied for its cytotoxic effects against different cancer cell lines.
- Kinase Inhibition : It may modulate protein kinase activity, impacting cellular proliferation and survival pathways.
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound and its analogs. For instance:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against human cancer cell lines such as HeLa (cervical carcinoma) and A549 (lung carcinoma). The half-maximal inhibitory concentration (IC50) values were determined through MTT assays.
| Cell Line | IC50 (µM) | Comments |
|---|---|---|
| HeLa | 0.019 | Highly cytotoxic |
| A549 | 0.039 | Moderate cytotoxic |
These results indicate that the introduction of fluorine atoms can enhance the cytotoxic properties of similar compounds .
The mechanism through which this compound exerts its effects may involve:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways. This inhibition can lead to reduced proliferation and increased apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the effectiveness of fluorinated compounds in cancer therapy:
- Study on Fluorinated Analogues : A study published in 2022 explored various fluorinated analogues of lepidilines and their anticancer properties. Compounds with fluorine substitutions showed enhanced cytotoxicity compared to their non-fluorinated counterparts .
- Mechanistic Insights : Another study examined the effects of fluorinated compounds on cellular signaling pathways, demonstrating their ability to modulate kinase activity effectively .
Q & A
Q. What are the critical synthetic routes for this compound, and what reagents are essential for key transformations?
The synthesis typically involves a multi-step sequence:
- Step 1 : Formation of the tetrahydroquinazolinone core via cyclocondensation, using reagents like potassium permanganate for oxidation or bromine for electrophilic substitution .
- Step 2 : Introduction of the 4-methylphenyl group at position 7 via nucleophilic aromatic substitution, requiring anhydrous conditions and catalysts like AlCl₃ .
- Step 3 : Amide coupling with 3-fluorobenzoyl chloride, often employing coupling agents (e.g., EDC/HOBt) in aprotic solvents (e.g., DMF) . Key reagents: Potassium permanganate, AlCl₃, and lithium aluminum hydride (for selective reductions) .
Q. Which spectroscopic and analytical methods are most reliable for structural confirmation?
- 1H/13C NMR : Critical for verifying substituent positions and stereochemistry, particularly the tetrahydroquinazoline ring conformation and fluorine coupling patterns .
- IR Spectroscopy : Confirms carbonyl (C=O) and amide (N-H) functionalities, with peaks at ~1680 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ for C₂₂H₁₉FN₃O₂: 376.15) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during amide coupling?
- Temperature Control : Maintain 0–5°C during benzoyl chloride addition to prevent hydrolysis .
- Solvent Selection : Use dry DMF or THF to avoid competing nucleophilic interference .
- Stoichiometry : Excess 3-fluorobenzoyl chloride (1.2–1.5 equiv.) ensures complete conversion, monitored via TLC (Rf ~0.5 in EtOAc/hexane) .
- Purification : Column chromatography with gradient elution (hexane → EtOAc) resolves unreacted intermediates .
Q. What mechanistic insights explain the biological activity of this compound against kinase targets?
- Binding Mode : The fluorobenzamide moiety mimics ATP’s adenine ring, competing for kinase active sites. Molecular docking studies suggest hydrogen bonding between the amide N-H and kinase hinge residues (e.g., EGFR-TK Glu762) .
- Role of Substituents : The 4-methylphenyl group enhances hydrophobic interactions, while fluorine improves metabolic stability via reduced CYP450 oxidation .
- Validation : Competitive inhibition assays (IC₅₀ determination) and Western blotting for phosphorylated kinase substrates .
Q. How should researchers address discrepancies in reported solubility data for similar quinazoline derivatives?
- Method Standardization : Use the shake-flask method (pH 7.4 PBS) at 25°C for consistency .
- Data Reconciliation : Compare logP values (predicted vs. experimental) to identify outliers. For example, a predicted logP of 2.8 vs. experimental 3.2 may indicate aggregation .
- Advanced Techniques : Employ dynamic light scattering (DLS) to detect micelle formation in aqueous solutions .
Q. What strategies are effective for scaling up synthesis without compromising purity?
- Process Intensification : Replace batch reactions with flow chemistry for exothermic steps (e.g., cyclocondensation) .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
- Crystallization Optimization : Screen anti-solvents (e.g., tert-butyl methyl ether) to enhance crystal yield and purity .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s stability under acidic conditions?
- Controlled Stress Testing : Expose the compound to HCl (0.1–1.0 M) at 37°C, sampling at intervals for HPLC analysis. Degradation products (e.g., hydrolyzed amide) indicate pH-dependent instability .
- Computational Modeling : DFT calculations predict protonation sites; the quinazoline N1 atom is most susceptible, leading to ring-opening .
- Mitigation : Formulate as a lyophilized powder (pH-adjusted) for long-term storage .
Methodological Frameworks
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?
- Core Modifications : Synthesize analogs with varying substituents (e.g., 4-fluoro vs. 4-chloro phenyl) and assess kinase inhibition .
- Pharmacophore Mapping : Use 3D-QSAR (CoMFA/CoMSIA) to correlate electronic (e.g., fluorine’s σ-value) and steric features with activity .
- Data Integration : Combine IC₅₀ values, solubility, and metabolic stability (microsomal assays) for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
